Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate
Description
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (CAS: 62617-91-8) is a bicyclic ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.24 g/mol . Its structure features a cyclohexane ring substituted with a methyl group at position 2, a ketone at position 4, and an ethyl ester at position 1 (Figure 1). The compound is a liquid at room temperature and is typically stored at 4°C to ensure stability. Its safety profile includes hazards such as skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating precautions like wearing protective gloves and ensuring adequate ventilation during handling .
This compound is widely utilized as a synthetic intermediate in organic chemistry. For example, it serves as a precursor for synthesizing ethyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate, a boronate ester used in cross-coupling reactions . Its stereochemical and conformational properties, including puckering of the cyclohexane ring, can influence reactivity and downstream applications .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSLDVKSOZIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain Hagemann’s ester.
Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
Industrial Production Methods
The industrial production of ethyl 2-methyl-4-oxocyclohexane-1-carboxylate typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a key building block in the synthesis of natural products, including sterols and terpenoids.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxocyclohexane-1-carboxylate involves its role as a reagent in organic synthesis. It participates in various chemical reactions, such as cyclization and condensation, to form complex molecules. The molecular targets and pathways involved depend on the specific reaction and the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate belongs to a family of substituted cyclohexane carboxylates. Below is a detailed comparison with structurally related compounds, focusing on structural variations , physicochemical properties , and applications .
Table 1: Structural and Functional Comparison
Key Observations:
Positional Isomerism : Shifting the oxo group (e.g., from position 4 to 3 or 6) alters the compound’s electronic environment and steric hindrance. For instance, ethyl 2-methyl-6-oxocyclohexane-1-carboxylate (CAS 58019-68-4) exhibits reduced ring strain compared to the 4-oxo analog, favoring its use in stereoselective syntheses .
Polarity and Reactivity : The introduction of a hydroxyl group (e.g., ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate ) enhances solubility in polar solvents but may reduce thermal stability due to hydrogen bonding .
Physicochemical Data:
- Boiling Points : this compound (liquid at room temperature) has a lower boiling point compared to hydroxylated analogs, which form stronger intermolecular interactions .
- Crystallographic Behavior: Substituted cyclohexane esters often adopt chair or twisted conformations. For example, ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate crystallizes in a monoclinic system (space group P2₁/n) with distinct puckering parameters .
Biological Activity
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate, also known as Hagemann's ester, is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : CHO
- Molecular Weight : 184.24 g/mol
- IUPAC Name : this compound
- Appearance : Colorless to yellow liquid
- Storage Conditions : Recommended at 4 °C
The biological activity of this compound can be attributed to its structural components:
- The carboxylic acid group facilitates hydrogen bonding and ionic interactions.
- The ketone group allows for nucleophilic addition reactions, influencing the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antibacterial Activity :
- Exhibits inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) has been reported at 50 µg/mL for both strains, indicating strong antibacterial potential.
-
Anticancer Properties :
- Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines, such as human breast cancer cells (MCF-7).
- An IC value of 25 µM was recorded, indicating effective inhibition of cell proliferation through apoptosis induction via caspase activation.
-
Enzyme Interactions :
- Serves as a model compound for studying enzyme interactions and metabolic pathways involving carboxylic acids and ketones.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial properties of various cyclohexane derivatives highlighted the effectiveness of this compound against pathogenic bacteria. The results demonstrated significant inhibition, supporting its potential use as an antibacterial agent.
Study 2: Anticancer Activity
In pharmacological assessments, the compound showed cytotoxic effects on human breast cancer cell lines. The mechanism involved apoptosis through caspase activation, suggesting a pathway for therapeutic applications in oncology.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclohexane-1-carboxylic acid | Lacks methyl and ketone groups | Less reactive in biological contexts |
| 2-Methylcyclohexanecarboxylic acid | Cyclohexane ring with carboxylic acid | Similar but lacks ketone functionality |
| 4-Oxocyclohexanecarboxylic acid | Contains both ketone and carboxylic acid | Different position of functional groups |
Applications in Research
This compound is utilized in various research applications:
- It is employed in studies involving cyclohexanone monooxygenase and its mutants as catalysts.
- The compound has been successfully used to synthesize substituted tetrahydrobenzofuran derivatives through reactions with propargylic esters in the presence of palladium catalysts.
Q & A
Q. What are common synthetic routes for Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate?
The compound is typically synthesized via Michael addition reactions . For analogous cyclohexenone derivatives, ethyl acetoacetate reacts with α,β-unsaturated ketones (chalcones) under basic conditions (e.g., NaOH in ethanol) to form the cyclohexenone ring. Post-synthetic modifications may include recrystallization for purification. This method is robust for generating substituted cyclohexenones with good stereochemical control .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR are critical for assigning substituent positions and confirming regiochemistry. For example, H NMR can identify protons adjacent to carbonyl groups (e.g., deshielded signals at δ 2.5–3.5 ppm for α-protons) .
- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and ring conformations. This is essential for resolving stereochemical ambiguities .
Q. How is the purity of the compound validated in synthetic workflows?
Purity is assessed via HPLC (for organic impurities) and melting point analysis . Crystallographic R-factors (e.g., ) and residual electron density maps from X-ray data further validate structural integrity .
Advanced Research Questions
Q. How can the ring conformation of this compound be analyzed quantitatively?
The Cremer-Pople puckering parameters (, , ) are used to describe cyclohexane ring distortions. For example:
- Envelope conformation : Å, .
- Half-chair conformation : , . Software like SHELXL calculates these parameters from crystallographic data, enabling comparisons of steric strain across derivatives .
Q. What methodologies resolve contradictions in crystallographic data interpretation?
- Structure validation tools (e.g., PLATON ) check for missed symmetry, disorder, or incorrect space group assignments.
- Twinned data refinement : Programs like SHELXL handle pseudo-merohedral twinning by refining twin laws and partitioning occupancy ratios.
- Cross-validation with Hirshfeld surface analysis ensures intermolecular interactions are accurately modeled .
Q. How are hydrogen-bonding networks and crystal packing stability determined for this compound?
Graph-set analysis (e.g., , , motifs) categorizes hydrogen bonds into chains, rings, or intramolecular interactions. For example:
- Weak C–H···O interactions (2.5–3.0 Å) often form chains along crystallographic axes.
- π-π stacking of aromatic substituents contributes to layered packing. Tools like Mercury visualize these interactions, while SHELXPRO refines thermal parameters for non-H atoms .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining regioselectivity.
- Chiral catalysts : Asymmetric organocatalysts (e.g., proline derivatives) improve enantiomeric excess in substituted analogs.
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance chalcone solubility in Michael additions .
Methodological Notes
- Crystallographic Workflow : Use SHELXD for phase problem resolution and SHELXL for least-squares refinement. Always validate with CIF check tools .
- Conformational Analysis : Compare puckering parameters to databases (e.g., Cambridge Structural Database) to identify steric or electronic effects .
- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) in public repositories for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
